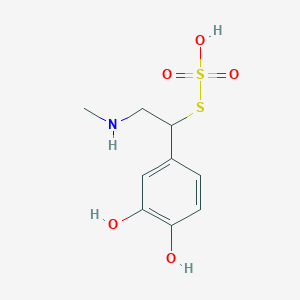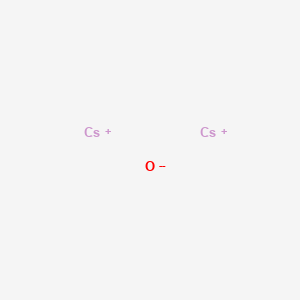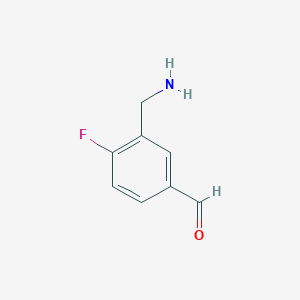![molecular formula C14H18BNO4 B13407466 4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a nitrostyryl group, which is a styrene derivative with a nitro group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable nitrostyrene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boron-containing compound reacts with a halogenated nitrostyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The styryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted aromatic compound.
Reduction: The major product is an amino-substituted aromatic compound.
Substitution: The major products depend on the specific electrophile used in the reaction.
科学的研究の応用
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-oxygen bonds.
作用機序
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane depends on its specific application. In cross-coupling reactions, the boron atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-2-(styryl)-1,3,2-dioxaborolane: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
4,4,5,5-Tetramethyl-2-(3-bromostyryl)-1,3,2-dioxaborolane: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(3-nitrostyryl)-1,3,2-dioxaborolane is unique due to the presence of both the nitro group and the dioxaborolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various fields of research and industry.
特性
分子式 |
C14H18BNO4 |
|---|---|
分子量 |
275.11 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-8-11-6-5-7-12(10-11)16(17)18/h5-10H,1-4H3 |
InChIキー |
JVIRYYKYGQOSPF-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


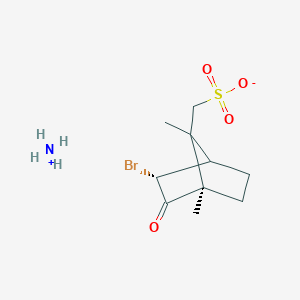
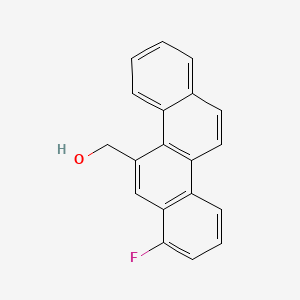
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)

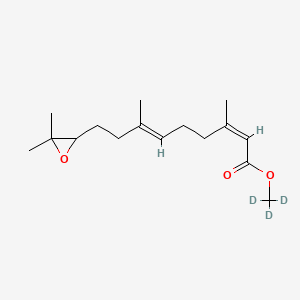
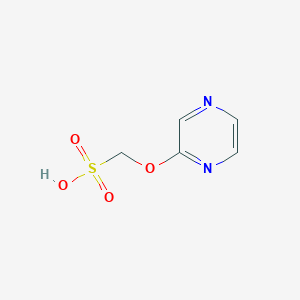
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

